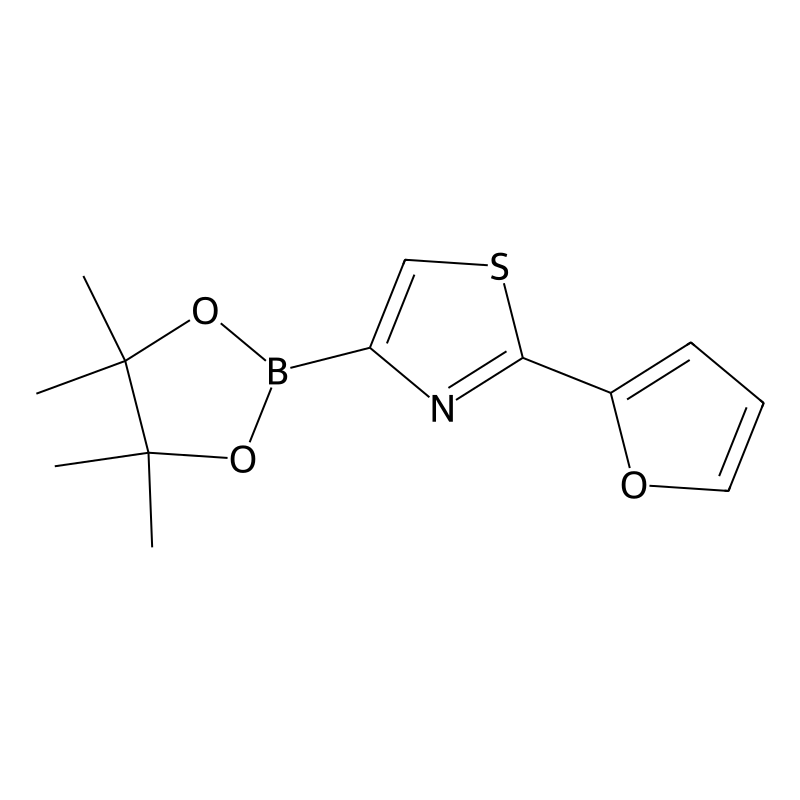

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester

Catalog No.

S6630027

CAS No.

2096329-88-1

M.F

C13H16BNO3S

M. Wt

277.2 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

2096329-88-1

Product Name

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester

IUPAC Name

2-(furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Molecular Formula

C13H16BNO3S

Molecular Weight

277.2 g/mol

InChI

InChI=1S/C13H16BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-19-11(15-10)9-6-5-7-16-9/h5-8H,1-4H3

InChI Key

NRZCVPVNRRQLJX-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CO3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CO3

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester, also known as FBPin, is a boronic acid derivative used in scientific research. The compound has a furan-thiazole core structure with a boronic acid group attached to the nitrogen atom of the thiazole ring. FBPin has gained significant attention as a versatile building block for the development of new materials, medicines, and chemical tools. Over the years, several research studies have been performed to investigate the synthesis, characterization, and properties of FBPin.

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester is a pale-yellow crystalline solid with a melting point of 184-186°C. The compound is slightly soluble in water, ethanol, and common organic solvents such as chloroform and dichloromethane. FBPin has a molecular formula of C11H12BNO3S and a molecular weight of 249.06 g/mol.

Various methods have been reported in the literature to synthesize FBPin. One of the most common methods is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Key characterization techniques for FBPin include Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

FBPin is commonly used as a molecular probe for biological and chemical systems. The compound's analytical methods include chromatography and spectroscopy techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, and electrochemistry.

FBPin has exhibited various biological activities, including antibacterial, antifungal, and antitumor activities. FBPin inhibits the growth of bacterial and fungal strains by disrupting the cell wall and plasma membrane. Studies have also shown that FBPin can be selectively delivered to cancer cells, making it a promising candidate for targeted therapy.

FBPin has shown low toxicity in various safety studies. Animal and cell experiments have not shown any significant adverse effects on health, making FBPin a safe compound for scientific research.

FBPin's versatile nature allows its application in several fields of research, including organic synthesis, material science, and medicinal chemistry. The compound can be used as a starting material for the synthesis of various bioactive molecules and specialty polymers. Additionally, FBPin is an essential reagent in the development of fluorescence probes and sensors for biological imaging and sensing applications.

FBPin has sparked significant research interest in the scientific community in recent years. The compound's versatility and ease of synthesis have enabled researchers to develop new applications in several fields of research.

The promising biological activity of FBPin opens up numerous possibilities for therapeutic applications in the pharmaceutical industry. Additionally, FBPin's luminescent and fluorescent properties make it a potential candidate for diagnostic imaging and sensing applications. The compound's application as a material building block has several implications for the production of specialty polymers in the materials industry.

Although FBPin's applications are vast, limitations exist in its synthesis, characterization, and biological activity. Future research in FBPin will focus on optimizing its synthesis and identifying its exact biological mode of action. Research in the compound's material applications will develop its potential in micro-electronics and optoelectronics applications.

Further research is required on the biological effect of FBPin in various cancer cell lines. Future studies can also evaluate the potential of FBPin as an immunomodulatory agent. In material science, exploring the possible applications of FBPin in building complex supramolecular systems and devices used in electronic industries is a promising area for research. Additionally, the development of new methodologies for the eco-friendly synthesis of FBPin is a future direction in research.

Hydrogen Bond Acceptor Count

5

Exact Mass

277.0943947 g/mol

Monoisotopic Mass

277.0943947 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds